molecular formula C9H9N3O2 B8245560 (5-(2-Aminopyridin-3-yl)isoxazol-3-yl)methanol

(5-(2-Aminopyridin-3-yl)isoxazol-3-yl)methanol

Cat. No. B8245560
M. Wt: 191.19 g/mol
InChI Key: KWLAZEIDKTZKBR-UHFFFAOYSA-N
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Patent
US08513287B2

Procedure details

To a mixture of N-{3-[3-(hydroxymethyl)isoxazol-5-yl]pyridin-2-yl}-2,2 dimethylpropanamide (82.8 g) obtained in Reference Example 9 and methanol (350 mL) was added 5N aqueous sodium hydroxide (350 mL) at room temperature, which was stirred at 57 to 60° C. for 14 hours. To the reaction mixture was added acetic acid (100 mL) and the precipitated solid was filtered to obtain the title compound (42.2 g) as a grayish white solid.
Name
N-{3-[3-(hydroxymethyl)isoxazol-5-yl]pyridin-2-yl}-2,2 dimethylpropanamide
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[C:9]([NH:14]C(=O)C(C)(C)C)=[N:10][CH:11]=[CH:12][CH:13]=2)[O:5][N:4]=1.CO.[OH-].[Na+]>C(O)(=O)C>[NH2:14][C:9]1[C:8]([C:6]2[O:5][N:4]=[C:3]([CH2:2][OH:1])[CH:7]=2)=[CH:13][CH:12]=[CH:11][N:10]=1 |f:2.3|

Inputs

Step One
Name
N-{3-[3-(hydroxymethyl)isoxazol-5-yl]pyridin-2-yl}-2,2 dimethylpropanamide
Quantity
82.8 g
Type
reactant
Smiles
OCC1=NOC(=C1)C=1C(=NC=CC1)NC(C(C)(C)C)=O
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
58.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
which was stirred at 57 to 60° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC1=NC=CC=C1C1=CC(=NO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 42.2 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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